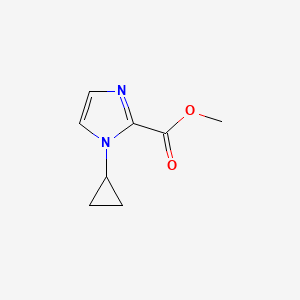

methyl 1-cyclopropyl-1H-imidazole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-cyclopropylimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7-9-4-5-10(7)6-2-3-6/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHXERZGJKRYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN1C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

- Introduction of the cyclopropyl substituent at the nitrogen-1 position of the imidazole ring.

- Esterification or direct formation of the methyl carboxylate group at the 2-position of the imidazole ring.

These steps can be performed sequentially or in a convergent manner depending on the starting materials and reagents used.

Preparation of Imidazole-2-carboxylate Derivatives

A common approach to preparing imidazole-2-carboxylate derivatives, including methyl esters, involves the reaction of imidazole derivatives with chloroformate reagents under controlled conditions. According to a Japanese patent (JP2017066077A), the process includes:

- Reacting an imidazole derivative or its salt with a chloroformate derivative (such as methyl chloroformate) in the presence of a base (e.g., triethylamine).

- Conducting the reaction in an organic solvent like acetonitrile at low temperatures ranging from −45 °C to 10 °C to ensure stability and high yield.

- Isolating the imidazole-2-carboxylic acid methyl ester derivative as the product.

This method is noted for its scalability and reproducibility, yielding the ester derivative in high purity and yield, regardless of reaction scale.

Introduction of the Cyclopropyl Group at N-1 Position

The cyclopropyl substituent at the nitrogen-1 position can be introduced by alkylation of the imidazole nitrogen with a cyclopropyl halide or equivalent electrophile. This alkylation step typically precedes or follows the esterification step, depending on the synthetic route chosen.

Carboxylation of 4,5-Disubstituted Imidazoles

Another approach to accessing imidazole-2-carboxylate derivatives involves direct carboxylation of 4,5-disubstituted imidazoles using carbon dioxide under superatmospheric pressure (150–300 °C) in the presence of a base, as described in US patent US5117004A. While this patent focuses on 4,5-disubstituted imidazole-2-carboxylic acids, it establishes a precedent for carboxylation at the 2-position of substituted imidazoles, which could be adapted for methyl ester formation by subsequent esterification steps.

Detailed Reaction Conditions and Parameters

The following table summarizes key reaction parameters for the preparation of this compound based on the reviewed literature and patents:

| Step | Reagents/Conditions | Temperature Range | Solvent | Notes |

|---|---|---|---|---|

| N-1 Alkylation | Cyclopropyl halide (e.g., cyclopropyl bromide), base | Ambient to mild heating | Aprotic solvent | Alkylation of imidazole nitrogen |

| Esterification | Methyl chloroformate, triethylamine | −45 °C to 10 °C | Acetonitrile | Low temperature to stabilize reaction |

| Carboxylation (alternative) | CO₂ under superatmospheric pressure, base | 150 °C to 300 °C | Not specified | High pressure and temperature required |

Mechanistic Insights and Optimization

- The esterification mechanism involves nucleophilic attack of the imidazole nitrogen or anionic form on the electrophilic carbonyl carbon of methyl chloroformate, facilitated by triethylamine that scavenges HCl formed during the reaction.

- Low temperature is critical to prevent side reactions and decomposition of sensitive intermediates.

- The cyclopropyl group introduction via alkylation proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the cyclopropyl halide.

- The carboxylation method using CO₂ is a direct C–H functionalization approach but requires specialized equipment to maintain high pressure and temperature, making it less common for ester derivatives without further modification.

Data Summary Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Preparation Method |

|---|---|---|---|---|

| This compound | C₈H₁₀N₂O₂ | 166.18 | 1420814-81-8 | N-1 alkylation with cyclopropyl halide + esterification with methyl chloroformate |

Chemical Reactions Analysis

Types of Reactions: Methyl 1-cyclopropyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, particularly at the 1-position.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Methyl 1-cyclopropyl-1H-imidazole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of methyl 1-cyclopropyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific biological context and target molecules involved .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares methyl 1-cyclopropyl-1H-imidazole-2-carboxylate with structurally related imidazole and benzoimidazole derivatives:

Key Observations:

- Cyclopropyl vs. Benzyl groups increase lipophilicity, which may affect membrane permeability in drug design .

- Imidazole vs. Benzoimidazole : The benzoimidazole core (fused benzene-imidazole ring) enhances aromaticity and conjugation, altering electronic properties and binding affinity in biological systems compared to simpler imidazoles .

Crystallographic and Analytical Characterization

- Similar imidazole derivatives (e.g., ) could be structurally resolved using these tools, with cyclopropane geometry providing unique crystallographic challenges .

Biological Activity

Methyl 1-cyclopropyl-1H-imidazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its role in various biological systems. The cyclopropyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with microbial enzymes, contributing to its antimicrobial properties .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens.

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. It exhibited a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

- Antifungal Activity : The compound also displayed antifungal activity, with MIC values against Candida albicans ranging from 0.0048 to 0.039 mg/mL .

- Structure-Activity Relationship (SAR) : Research into the SAR has shown that modifications to the imidazole ring can significantly enhance biological activity. For instance, substituting various groups on the imidazole scaffold has led to compounds with improved potency against microbial strains .

Anti-inflammatory and Anticancer Properties

This compound has been investigated for its potential as an anti-inflammatory agent. Its mechanism involves inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that it can reduce inflammation markers in cell cultures .

In terms of anticancer activity, preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation . Further research is necessary to delineate its full therapeutic potential.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl 1-cyclopropyl-1H-imidazole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclopropane ring introduction via [2+1] cycloaddition or alkylation of imidazole precursors. Optimization can be guided by Design of Experiments (DoE) principles, varying parameters like temperature (e.g., 80–120°C), catalyst loading (e.g., 5–20 mol%), and solvent polarity (e.g., DMF vs. THF) to maximize yield . Statistical tools such as response surface methodology (RSM) help identify critical factors and interactions, reducing trial-and-error approaches .

Q. How does the cyclopropyl group influence the compound’s electronic and steric properties?

- Methodological Answer : The cyclopropane ring introduces angle strain and electron-withdrawing effects, altering the imidazole ring’s electron density. Computational methods (e.g., DFT calculations) can map HOMO/LUMO distributions, while experimental techniques like NMR (e.g., upfield shifts in H-NMR due to ring current effects) validate electronic perturbations .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA guidelines: use fume hoods for volatile intermediates, wear nitrile gloves, and employ closed-system purification (e.g., Schlenk lines for air-sensitive steps). Waste containing reactive groups (e.g., esters) must be neutralized with 10% NaOH before disposal .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Combine H/C-NMR for structural confirmation (e.g., cyclopropyl protons at δ 0.5–1.5 ppm), HPLC-MS for purity (>95%), and X-ray crystallography (if crystals form) to resolve stereoelectronic effects .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for synthesizing this compound?

- Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian, ORCA) to model transition states and intermediates. For example, DFT studies of cyclopropanation steps can identify favorable pathways (e.g., Simmons-Smith vs. vinyl carbene routes). AI-driven tools like Retrosynthesis.ai leverage reaction databases to propose viable routes .

Q. What strategies resolve contradictions in yield data during scale-up?

- Methodological Answer : Apply statistical contradiction analysis: compare batch-to-batch variables (e.g., stirring rate, heating uniformity) using ANOVA. Pilot-scale experiments (1–5 L reactors) often reveal mass transfer limitations, requiring adjustments in catalyst dispersion or solvent viscosity .

Q. How do steric effects from the cyclopropyl group impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Conduct molecular docking (e.g., AutoDock Vina) to simulate binding with target proteins (e.g., cytochrome P450 enzymes). Compare docking scores of cyclopropyl analogs vs. non-substituted imidazoles. Validate with in vitro assays (e.g., IC measurements) to correlate steric bulk with inhibitory potency .

Q. What green chemistry approaches minimize environmental impact during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.